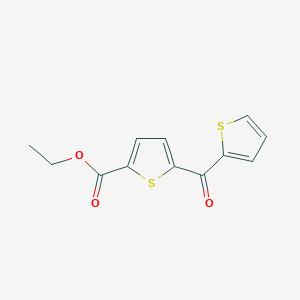

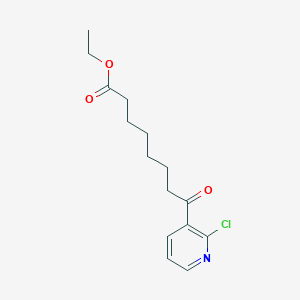

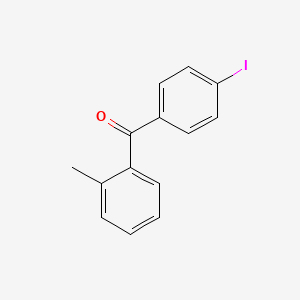

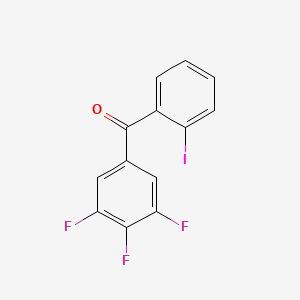

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene, also known as 5-(1,3-dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene or 5-dioxolan-2-yl-2-fluorobenzoylthiophene, is a small molecule that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound, which means it contains both carbon and oxygen atoms in its ring structure. 5-(1,3-Dioxolan-2-yl)-2-(2-fluorobenzoyl)thiophene is a relatively new compound, first synthesized in 2018. Since then, it has been used in a number of research studies, particularly in the fields of biochemistry, physiology, and pharmacology.

科学的研究の応用

1. Applications in Material Science and Pharmaceuticals

Thiophene derivatives, including compounds like 5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene, have been explored for their wide range of applications in material science and pharmaceuticals. Their biological activities span across various areas such as antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, and insecticidal activities. Moreover, their polymeric forms are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

2. Exploration in Antimicrobial Activities

Research into thiophene derivatives has shown their potential as antimicrobial agents. The synthesis and characterization of new thiophene-containing compounds have revealed promising antibacterial and antifungal activities, especially against gram-negative bacteria like E. coli and certain fungi (Mabkhot et al., 2017).

3. Inhibition of Tubulin Polymerization

Thiophene derivatives have been found to inhibit tubulin polymerization, a mechanism that is significant in the development of anticancer drugs. Specific thiophene derivatives have shown to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis (Romagnoli et al., 2006).

4. Electron Transfer Reactions for Polymerization

Highly conjugated thiophene derivatives are involved in photoinduced electron transfer reactions. These reactions are crucial for initiating cationic polymerization and the formation of conjugated polymers, which have applications in various fields including electronics and materials science (Aydoğan et al., 2012).

5. Electrochromic Properties

Thiophene derivatives are studied for their electrochromic properties. Polymers derived from these compounds exhibit electrochromism, which is the ability to change color when an electric field is applied. This property is particularly useful in the development of electrochromic devices, such as smart windows and displays (Hu et al., 2019).

特性

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3S/c15-10-4-2-1-3-9(10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTOVORUMNJENZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641928 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-(2-fluorobenzoyl)thiophene | |

CAS RN |

898773-35-8 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

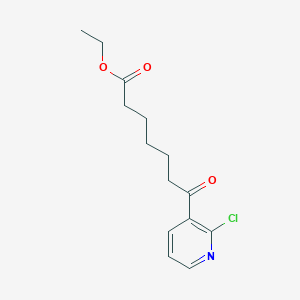

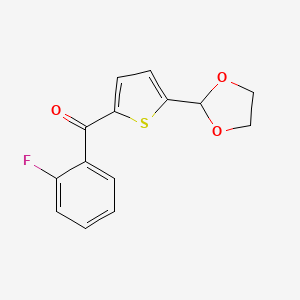

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)